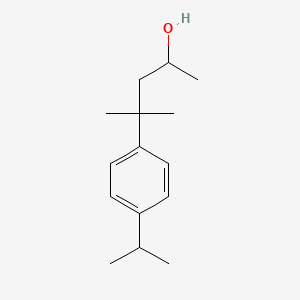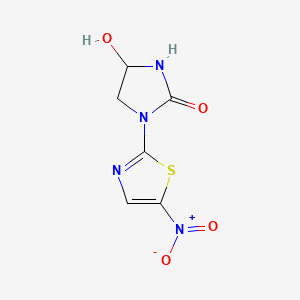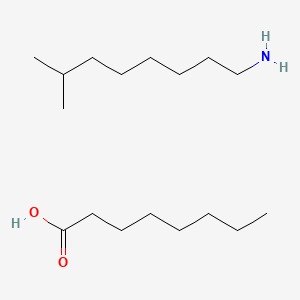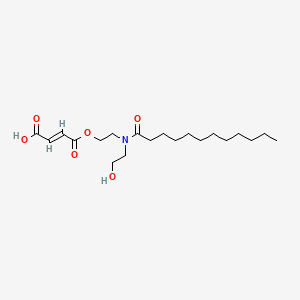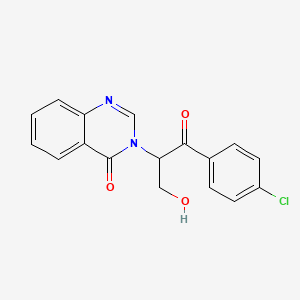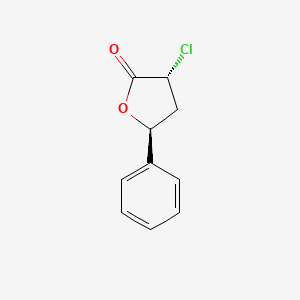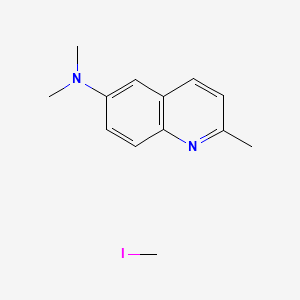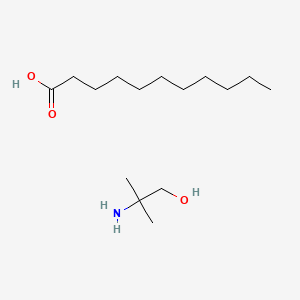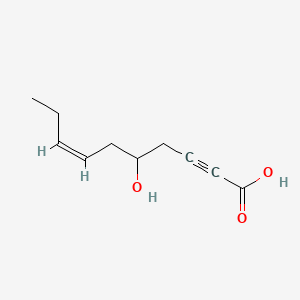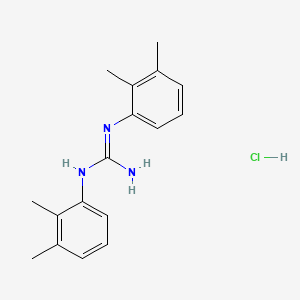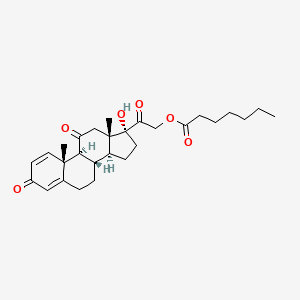
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions including hydroxylation and esterification to introduce the heptanoate group at the 21st position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the steroidal structure.
Substitution: The hydroxyl groups at positions 17 and 21 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: This compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in inflammation and immune response. The pathways affected by this compound include the glucocorticoid receptor pathway, which plays a crucial role in regulating inflammation .
Comparison with Similar Compounds
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate is unique compared to other similar steroidal compounds due to its specific functional groups and molecular structure. Similar compounds include:
17-hydroxyprogesterone: A precursor in the biosynthesis of corticosteroids.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
Prednisolone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
This compound’s unique structure and functional groups make it a valuable intermediate in the synthesis of various steroidal drugs and research chemicals.
Properties
CAS No. |
85959-59-7 |
|---|---|
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate |
InChI |
InChI=1S/C28H38O6/c1-4-5-6-7-8-24(32)34-17-23(31)28(33)14-12-21-20-10-9-18-15-19(29)11-13-26(18,2)25(20)22(30)16-27(21,28)3/h11,13,15,20-21,25,33H,4-10,12,14,16-17H2,1-3H3/t20-,21-,25+,26-,27-,28-/m0/s1 |
InChI Key |
QOCHLIUSCKIIRS-JGCKISFHSA-N |
Isomeric SMILES |
CCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


